POVPC

Atherosclerosis Leukocyte-Endothelial Interactions Vascular Inflammation

Researchers modeling early atherogenesis frequently encounter misleading results when using generic oxidized phospholipids that lack cellular selectivity. POVPC (CAS 121324-31-0) eliminates this variable by providing monocyte-specific endothelial activation-at 50 μg/mL it induces monocyte binding to human aortic endothelial cells without any increase in neutrophil binding, precisely recapitulating the cellular selectivity observed in human atherosclerotic lesions. Unlike PGPC, which triggers non-selective leukocyte adhesion, POVPC engages distinct membrane-proximal signaling platforms through covalent adduct formation with membrane proteins, making it the required probe for studies of plasma membrane events and oxidized lipid signaling. It also serves as a validated physiological substrate for human plasma PAF acetylhydrolase (Km = 11.3 µM). Supplied with rigorous purity specifications (≥98%) and documented cold-chain logistics to preserve aldehyde integrity.

Molecular Formula C29H56NO9P
Molecular Weight 593.7 g/mol
CAS No. 121324-31-0
Cat. No. B124244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOVPC
CAS121324-31-0
Synonyms(7R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt;  _x000B_(R)-7-[(1,5-Dioxopentyl)oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt
Molecular FormulaC29H56NO9P
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O
InChIInChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1
InChIKeyRKIDALSACBQVTN-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

POVPC: Scientific Procurement Overview


1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC; CAS 121324-31-0) is a truncated oxidized phosphatidylcholine (OxPC) generated during oxidative modification of low-density lipoprotein (LDL) and 1-palmitoyl-2-arachidonoyl-sn-glycero-phosphocholine (PAPC) [1]. It belongs to a family of fragmented oxidation products that also includes 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and lysophosphatidylcholine (lyso-PC), all of which are enriched in atherosclerotic lesions and associated with vascular inflammation [2]. POVPC is routinely employed in cardiovascular, inflammation, and membrane biophysics research as a defined molecular probe, with multiple vendors offering purity specifications ranging from ≥95% to 99% .

POVPC: Why Generic Substitution Fails


Although POVPC, PGPC, and lyso-PC are all fragmented oxidation products of PAPC and are often grouped together as "truncated oxidized phospholipids," they exhibit markedly divergent and sometimes opposing biological activities. POVPC and PGPC differ by only one carbon in their sn-2 acyl chain (5-oxovaleroyl vs. glutaroyl), yet this minor structural variation drives distinct receptor engagement, intracellular trafficking, and downstream signaling outcomes [1]. Lyso-PC lacks the sn-2 oxidized moiety entirely and thus fails to recapitulate the receptor-mediated effects of POVPC. Consequently, substituting one oxidized phospholipid for another without verifying functional equivalence can yield misleading or contradictory experimental results in inflammation, atherosclerosis, and vascular biology studies.

POVPC: Evidence Against Closest Analogs


Monocyte vs. Neutrophil Endothelial Binding Specificity

In a direct head-to-head comparison using human aortic endothelial cells (HAECs), POVPC and PGPC exhibited diametrically opposite effects on leukocyte binding specificity. POVPC treatment (50 μg/mL, 4 h) increased monocyte binding while producing no increase in neutrophil binding. In contrast, PGPC treatment (identical concentration and duration) induced both monocyte and neutrophil binding [1]. Furthermore, at concentrations equivalent to those found in minimally modified LDL (MM-LDL), POVPC dominantly inhibited PGPC-induced neutrophil binding and E-selectin expression [1]. This functional divergence is underpinned by distinct receptor coupling: POVPC, but not PGPC, stimulates a cAMP/protein kinase A-mediated pathway and activates a chloride current in Xenopus oocytes expressing the POVPC receptor [1]. The same study demonstrated that POVPC inhibited lipopolysaccharide (LPS)-mediated induction of neutrophil binding and E-selectin expression, whereas PGPC had no such inhibitory effect [1].

Atherosclerosis Leukocyte-Endothelial Interactions Vascular Inflammation

Plasma Membrane Retention vs. Lysosomal Trafficking

Fluorescently labeled analogs of POVPC and PGPC reveal fundamentally different cellular uptake and intracellular distribution patterns in vascular smooth muscle cells (VSMCs). In direct comparative studies using multiple fluorophore-labeled derivatives, PGPC analogs were rapidly internalized and translocated to lysosomes [1]. In sharp contrast, POVPC analogs were initially captured in the plasma membrane, a localization pattern attributed to the formation of covalent adducts between the 5-oxovaleroyl aldehyde moiety and free amino or sulfhydryl groups of membrane proteins and phospholipids [1]. These disparate fluorescence patterns were observed irrespective of the attached fluorophore, confirming that the differential trafficking is intrinsic to the phospholipid structures [1].

Vascular Smooth Muscle Cells Intracellular Trafficking Covalent Protein Adducts

PAF Acetylhydrolase Substrate Affinity

Purified human plasma platelet-activating factor (PAF) acetylhydrolase, the enzyme responsible for degrading oxidized phospholipids in LDL and HDL, exhibits comparable substrate affinity for synthetic POVPC and its canonical substrate PAF. Kinetic analysis revealed an apparent Km of 11.3 µM for POVPC versus 12.5 µM for PAF, with corresponding Vmax values of 100 µmol/h/mg protein and 167 µmol/h/mg protein, respectively [1]. The nearly identical Km values indicate that POVPC binds the enzyme active site with affinity equal to that of the enzyme's namesake substrate. Immunoprecipitation studies further confirmed that PAF acetylhydrolase is the sole activity in LDL that degrades POVPC [1].

Enzyme Kinetics Lipoprotein Metabolism PAF Acetylhydrolase

Endothelial Barrier Disruption Potency

All three fragmented OxPAPC products—POVPC, PGPC, and lyso-PC—increase endothelial cell monolayer permeability in a dose-dependent manner, as measured by transendothelial electrical resistance (TER) [1]. In this study, the barrier-disruptive effects of these three compounds were quantitatively comparable and could be reversed by co-treatment with the full-length oxygenated product PEIPC [1]. Notably, while the potency for barrier disruption was similar across all three compounds, PGPC uniquely mimicked the cytoskeletal remodeling and VE-cadherin tyrosine phosphorylation (at Tyr658 and Tyr731) patterns induced by high-concentration OxPAPC, an effect that was abrogated by the ROS inhibitor N-acetyl cysteine or the Src kinase inhibitor PP-2 [1]. POVPC and lyso-PC, while barrier-disruptive, did not reproduce the same PGPC-specific AJ phosphorylation signature [1].

Endothelial Barrier Function Vascular Permeability Acute Lung Injury

ASMase Activation and Ceramide Kinetics

POVPC and PGPC induce distinct temporal patterns of acid sphingomyelinase (ASMase) activation and ceramide production. POVPC induces a rapid ceramide response through acute ASMase activation within minutes, which mediates downstream cytotoxic signaling [1]. In contrast, PGPC produces a slower but more sustained stimulation of ceramide formation [1]. Neither oxidized phospholipid affected ceramidase activities, confirming that the differential ceramide accumulation kinetics arise from upstream ASMase regulation rather than altered degradation [1].

Ceramide Signaling Lipid Metabolism Cytotoxicity

Commercial Purity and Quality Control

Commercial POVPC is available from multiple suppliers with purity specifications ranging from ≥95% to 99%, supported by batch-specific analytical documentation including NMR, HPLC, and mass spectrometry [1]. For comparison, PGPC is also commercially available at similar purity levels (typically ≥98%), while lyso-PC (16:0) is widely available at >99% purity. The high purity of POVPC ensures that experimental outcomes are not confounded by oxidation byproducts or residual synthetic intermediates that could otherwise activate confounding signaling pathways. Solubility data indicate POVPC is soluble in DMSO, DMF, ethanol, and PBS (pH 7.2) at concentrations up to 8 mg/mL (13.47 mM) with sonication [1]. Storage recommendations specify powder stability at -20°C for 3 years and in solvent at -80°C for 1 year [1].

Analytical Chemistry Quality Control Procurement

POVPC: Key Application Scenarios


Monocyte-Specific Endothelial Activation in Atherosclerosis Modeling

Investigators modeling early atherogenesis should select POVPC when the experimental objective requires monocyte-selective endothelial activation without concomitant neutrophil recruitment. As demonstrated by Leitinger et al., POVPC at 50 μg/mL induces monocyte binding to human aortic endothelial cells via CS-1 fibronectin surface expression while producing no increase in neutrophil binding [1]. This monocyte-specific phenotype recapitulates the cellular selectivity observed in human atherosclerotic lesions, where monocytes predominate but neutrophils are absent [1]. PGPC is not an appropriate substitute for this application, as it induces non-selective monocyte and neutrophil binding and E-selectin expression.

Plasma Membrane Signaling and Lipid-Protein Covalent Adducts

For research investigating immediate plasma membrane events, covalent lipid-protein adduct formation, or membrane-proximal signaling initiated by oxidized phospholipids, POVPC is the required probe. Moumtzi et al. demonstrated that fluorescent POVPC analogs are initially captured in the plasma membrane of VSMCs through covalent adduct formation with free amino and sulfhydryl groups of membrane proteins and phospholipids, whereas PGPC analogs are rapidly trafficked to lysosomes [2]. This fundamental difference in subcellular localization makes POVPC uniquely suited for studies of membrane-resident oxidized lipid signaling platforms.

Oxidized Phospholipid Metabolism by PAF Acetylhydrolase

POVPC is an experimentally validated physiological substrate for human plasma PAF acetylhydrolase, the principal enzyme that degrades oxidized phospholipids in LDL and HDL. With an apparent Km of 11.3 µM—comparable to PAF itself (12.5 µM) [3]—POVPC serves as a defined substrate for kinetic analyses of this enzyme and for studies investigating how oxidized phospholipid clearance affects lipoprotein function and atherogenesis. This enzymatic characterization distinguishes POVPC from oxidized phospholipids that are not substrates for this clinically significant hydrolase.

Endothelial Barrier Dysfunction and Vascular Permeability Assays

POVPC produces dose-dependent increases in endothelial monolayer permeability, as quantified by transendothelial electrical resistance (TER) measurements, with potency comparable to PGPC and lyso-PC [4]. It is therefore a suitable tool for inducing controlled barrier disruption in pulmonary or systemic endothelial cell models. However, researchers should note that POVPC does not induce the VE-cadherin tyrosine phosphorylation (Tyr658, Tyr731) that characterizes PGPC-mediated adherens junction disassembly; if that specific molecular endpoint is required, PGPC must be used instead [4].

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